4-(1-Methyl-2-nitro-1H-imidazol-5-yl)-3-buten-2-one
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Overview
Description
(E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with a nitro group and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Butenone Moiety: The final step involves the formation of the butenone moiety through a Knoevenagel condensation reaction between the nitrated imidazole derivative and an appropriate aldehyde.
Industrial Production Methods
Industrial production of (E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
(E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety, which is known for its activity against anaerobic bacteria and protozoa.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one involves its interaction with biological macromolecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known to target anaerobic organisms by generating toxic radicals under low-oxygen conditions.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications in treating infections.
Secnidazole: A nitroimidazole used for its antiprotozoal activity.
Uniqueness
(E)-4-(1-Methyl-2-nitro-1H-imidazol-5-yl)but-3-en-2-one is unique due to its specific structural features, such as the butenone moiety, which may confer distinct chemical and biological properties compared to other nitroimidazoles
Properties
CAS No. |
67254-83-5 |
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Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
(E)-4-(3-methyl-2-nitroimidazol-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H9N3O3/c1-6(12)3-4-7-5-9-8(10(7)2)11(13)14/h3-5H,1-2H3/b4-3+ |
InChI Key |
IOALFYAJCVAMHB-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CN=C(N1C)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C=CC1=CN=C(N1C)[N+](=O)[O-] |
Origin of Product |
United States |
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